![molecular formula C14H18N4O5 B4283580 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide](/img/structure/B4283580.png)
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide
Overview
Description
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide, also known as CPCCOEt, is a selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). This chemical compound has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes.
Mechanism of Action
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide acts as a selective antagonist of mGluR1 by binding to the receptor and preventing the activation of downstream signaling pathways. This leads to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction in neuronal excitability and synaptic plasticity.
Biochemical and Physiological Effects
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have a variety of biochemical and physiological effects. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce pain sensitivity in animal models of chronic pain. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been shown to reduce anxiety and depression-like behaviors in animal models of these disorders. In addition, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its selectivity for mGluR1, which allows for more specific targeting of this receptor subtype. However, one limitation of 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide is its relatively low potency, which may require higher concentrations or longer exposure times to achieve the desired effect.
Future Directions
There are several future directions for research involving 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide. One area of interest is the role of mGluR1 in addiction and substance abuse. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR1 may be a potential target for the development of new treatments for addiction. Another area of interest is the role of mGluR1 in neuroinflammation and neurodegeneration. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, suggesting that mGluR1 may be a potential target for the development of new treatments for these disorders.
Scientific Research Applications
2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been widely used in scientific research to study the role of mGluR1 in various physiological and pathological processes. For example, 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has been used to investigate the role of mGluR1 in pain modulation, anxiety, depression, and addiction. 2-(cyclopentylcarbonyl)-N-(2-methoxy-4-nitrophenyl)hydrazinecarboxamide has also been used to study the role of mGluR1 in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
1-(cyclopentanecarbonylamino)-3-(2-methoxy-4-nitrophenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O5/c1-23-12-8-10(18(21)22)6-7-11(12)15-14(20)17-16-13(19)9-4-2-3-5-9/h6-9H,2-5H2,1H3,(H,16,19)(H2,15,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBVPWTBEBANVCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NNC(=O)C2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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